molecular formula C9H9NO2 B1202104 [(Z)-2-nitroprop-1-enyl]benzene

[(Z)-2-nitroprop-1-enyl]benzene

Cat. No.: B1202104
M. Wt: 163.17 g/mol
InChI Key: WGSVFWFSJDAYBM-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It has the molecular formula C₉H₉NO₂ and is a light-yellow crystalline solid with a distinct smell . This compound is widely used in the pharmaceutical industry and has various applications in scientific research.

Scientific Research Applications

[(Z)-2-nitroprop-1-enyl]benzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of [(Z)-2-nitroprop-1-enyl]benzene involves the deprotonation of nitroethane by a basic catalyst to form a resonance-stabilized anion. This anion nucleophilically adds to benzaldehyde, forming a β-nitro alcohol, which is subsequently dehydrated to yield the nitroalkene . The compound can undergo further reduction or hydrogenation reactions to form various products.

Comparison with Similar Compounds

[(Z)-2-nitroprop-1-enyl]benzene is similar to other nitrostyrenes, such as β-methyl-β-nitropropene and trans-beta-Methyl-beta-Nitrostyrene . These compounds share similar chemical properties and are used in similar applications. this compound is unique in its specific use in the synthesis of amphetamine mixtures and its distinct chemical structure.

Similar Compounds

Properties

IUPAC Name

[(Z)-2-nitroprop-1-enyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSVFWFSJDAYBM-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336392
Record name [(1Z)-2-Nitroprop-1-en-1-yl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58321-79-2, 705-60-2
Record name (Z)-(2-Nitroprop-1-enyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058321792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(1Z)-2-Nitroprop-1-en-1-yl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Nitropropenyl)-benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (Z)-(2-NITROPROP-1-ENYL)BENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7QR2EB4RP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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